Osmium;uranium
Description
Properties
CAS No. |
57673-71-9 |
|---|---|
Molecular Formula |
Os2U |
Molecular Weight |
618.5 g/mol |
IUPAC Name |
osmium;uranium |
InChI |
InChI=1S/2Os.U |
InChI Key |
ALTYLBSRQWSPSW-UHFFFAOYSA-N |
Canonical SMILES |
[Os].[Os].[U] |
Origin of Product |
United States |
Comparison with Similar Compounds
Oxidation States and Redox Behavior
Structural and Coordination Chemistry
- Osmium : Forms stable half-sandwich complexes (e.g., Os(II)-arene) with phosphine or thiosemicarbazone ligands, showing selectivity in anticancer activity .
- Uranium : Exhibits unique coordination geometry (e.g., uranyl’s linear O=U=O structure) and forms complexes with organic ligands like citrate .
Catalysis
Staining in Electron Microscopy
Anticancer Activity
Preparation Methods
Metallurgical Extraction and Refining
Osmium is primarily obtained as a byproduct of nickel and copper mining. During electrorefining, noble metals, including osmium, settle as anode mud alongside platinum-group metals. Separation involves a multi-step process:
- Fusion with Sodium Peroxide : The anode mud is fused with Na₂O₂ at high temperatures, converting osmium to water-soluble osmates.
- Distillation of Osmium Tetroxide : Acidification of osmates yields volatile osmium tetroxide (OsO₄), which is distilled and reduced with hydrogen to produce metallic osmium powder.
Table 1: Industrial Osmium Extraction Workflow
| Step | Reagents/Conditions | Key Reaction |
|---|---|---|
| Fusion | Na₂O₂, 700–900°C | Os + 3Na₂O₂ → Na₂[OsO₄] + 2Na₂O |
| Acidification | HCl, H₂SO₄ | Na₂[OsO₄] + 2H⁺ → OsO₄↑ + 2Na⁺ + H₂O |
| Reduction | H₂ gas, 300–400°C | OsO₄ + 4H₂ → Os + 4H₂O |
Chemical Synthesis of Osmium Tetroxide
Osmium tetroxide, a cornerstone compound in organic oxidation reactions, is synthesized via direct oxidation of osmium metal:
$$ 2\text{Os} + 7\text{O}2 \rightarrow 2\text{OsO}4 $$
This exothermic reaction occurs at ambient temperatures, necessitating controlled environments to mitigate OsO₄’s toxicity. Alternative routes involve oxidizing osmium sulfides with nitric acid, though yields are lower due to competing side reactions.
Osmium Nanoparticle Synthesis
Recent advances focus on osmium nanoparticles for catalysis and sensing. A representative method involves reducing osmium tetroxide with sodium borohydride in the presence of stabilizing agents:
- Reduction in Aqueous Media :
$$ \text{OsO}4 + 8\text{NaBH}4 + 16\text{H}2\text{O} \rightarrow \text{Os}^0 + 8\text{NaOH} + 8\text{B(OH)}3 + 10\text{H}_2 $$
Polyvinylpyrrolidone (PVP) or heparin stabilizes nanoparticles, yielding 1–3 nm particles. - Shape-Controlled Synthesis : DNA templates direct the growth of osmium nanorods, enhancing surface area for hydrogenation reactions.
Preparation Methods of Uranium Compounds
Combustion Synthesis of Uranium Dioxide
Uranium dioxide (UO₂), the primary nuclear fuel, is synthesized via a glycine-nitrate combustion process:
- Precursor Preparation : Uranyl nitrate (UO₂(NO₃)₂) and glycine are mixed in stoichiometric ratios.
- Exothermic Reaction : Ignition at 670 K produces UO₂.₁₂, a hyperstoichiometric oxide critical for fuel performance.
Table 2: Combustion Synthesis Parameters for UO₂.₁₂
| Parameter | Value | Impact on Morphology |
|---|---|---|
| Fuel/Oxidizer Ratio | 1:1 (glycine:uranyl nitrate) | Controls reaction temperature |
| Annealing Temperature | 670 K | Determines oxygen stoichiometry |
| Cooling Rate | 10 K/min | Prevents phase segregation |
Synthesis of Uranium Nitride Complexes
Low-valent uranium species, such as U(III) nitrides, are synthesized via photochemical activation:
- Azide Photolysis : UV irradiation of uranium azide complexes (e.g., [U(N₃)₃(THF)₄]) cleaves N₃⁻ ligands, yielding terminal nitride species.
- Reductive Amination : UCl₃ reacts with lithium hexamethyldisilazide (LiHMDS) to form U(NR₂)₃ complexes, precursors to nitride clusters.
Comparative Analysis of Preparation Techniques
Table 3: Osmium vs. Uranium Synthesis Challenges
Q & A
Q. What are the critical safety protocols for handling osmium and uranium in laboratory settings?
Osmium poses risks primarily due to its tetroxide (OsO₄), a volatile and toxic compound that requires strict ventilation, sealed gloveboxes, and personal protective equipment (PPE) such as respirators and nitrile gloves . Uranium, particularly in powdered or soluble forms, demands radiation shielding and contamination monitoring, with protocols aligned with NRC guidelines for alpha-emitting isotopes . Methodological best practices include using secondary containment for OsO₄ solutions and employing gamma spectrometry for uranium exposure assessments in biological samples .
Q. How do researchers mitigate oxidation of osmium during experimental procedures?
Osmium’s oxidation to OsO₄ can be minimized by conducting reactions under inert atmospheres (e.g., argon or nitrogen) and using stabilizing agents like thiourea or ethanol. For electron microscopy, buffered osmium tetroxide solutions (pH 7.3–7.5) reduce acidification-induced artifacts, as demonstrated by Palade’s fixation method . Pre-treatment with reducing agents (e.g., sodium borohydride) is recommended for metallurgical studies involving osmium alloys .
Q. What analytical techniques are foundational for quantifying uranium in environmental samples?
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and alpha spectroscopy are standard for uranium quantification. ICP-MS achieves detection limits of 0.1 ppb for isotopic analysis, while alpha spectroscopy distinguishes between uranium isotopes (e.g., ²³⁴U, ²³⁵U, ²³⁸U) in contaminated soils . Sample preparation often involves acid digestion (HNO₃/HF) followed by ion-exchange chromatography to isolate uranium from matrix interferences .
Advanced Research Questions
Q. How can osmium isotopes (e.g., ¹⁸⁷Os/¹⁸⁸Os) be utilized to trace anthropogenic pollution sources?
Osmium isotope ratios act as geochemical tracers due to their distinct crustal vs. mantle signatures. Neutron activation analysis (NAA) or multi-collector ICP-MS (MC-ICP-MS) are employed to measure isotopic ratios in environmental samples. For example, Re-Os dating of molybdenite in mining waste can identify contamination pathways, with procedural blanks critical to avoid interference from atmospheric Os . Recent studies have coupled Os isotopes with lead (Pb) ratios to differentiate between industrial and natural uranium ore deposits .
Q. What experimental designs address discrepancies in uranium’s toxicological data across in vitro and in vivo models?
Conflicting data on uranium nephrotoxicity often arise from differences in speciation (e.g., uranyl nitrate vs. uranium tetrafluoride) and bioavailability. Advanced studies use:
Q. What mechanistic insights explain osmium’s catalytic activity in dehydrogenation reactions?
Osmium-polyhydride complexes catalyze formic acid dehydrogenation via a cycle involving κ¹-O-formate and κ¹-H-formate intermediates. Kinetic and DFT studies reveal that H₂ dissociation from Os(IV)-H species is rate-determining. Acidic conditions stabilize the Os(IV) intermediate, while steric effects from ligands (e.g., PPh₃) modulate turnover frequencies. Isotopic labeling (e.g., D₂O) and in-situ XAS validate proposed mechanisms .
Q. How do osmium-uranium alloy phase diagrams inform nuclear material design?
Uranium-osmium alloys exhibit limited solid solubility (<5 at.% Os) due to lattice mismatch. High-temperature XRD and differential thermal analysis (DTA) map phase transitions, revealing metastable γ-U phases stabilized by Os doping. Neutron diffraction is critical for resolving oxygen interstitial effects in U-Os-O systems . These data guide fuel rod cladding designs to enhance radiation resistance.
Methodological Challenges and Solutions
Q. How to reconcile contradictory data on uranium’s redox behavior in aqueous systems?
Discrepancies arise from pH-dependent speciation (U⁴⁺ vs. UO₂²⁺) and ligand competition (e.g., carbonate vs. phosphate). Controlled-potential electrolysis coupled with Raman spectroscopy isolates reduction pathways. For example, UO₂²⁺ → U⁴⁺ reduction at pH < 3 is reversible, but irreversibility at pH > 5 is linked to U(OH)₄ precipitation .
Q. What advanced imaging techniques resolve osmium’s role in subcellular structures?
Cryo-electron microscopy (cryo-EM) with OsO₄ post-staining enhances contrast for mitochondrial ultrastructure studies. Energy-filtered TEM (EFTEM) maps osmium distribution in stained tissues, distinguishing Os deposits from calcium or iron . Artifact mitigation requires fixation duration optimization (≤2 hrs for OsO₄) .
Q. How to optimize neutron activation analysis (NAA) for osmium in uranium-rich matrices?
Uranium’s high neutron cross-section interferes with ¹⁹¹Os detection. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
